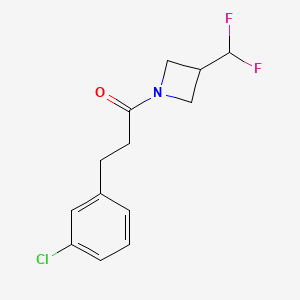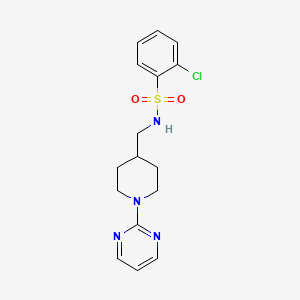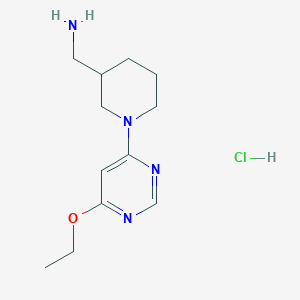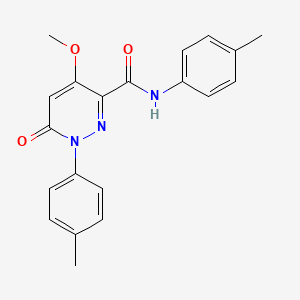
5-Bromo-4-chloropyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloropyran-2-one is a chemical compound with the CAS Number: 2470437-01-3. It has a molecular weight of 209.43 . This compound is used in various research and industrial applications .
Synthesis Analysis
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to this compound, is synthesized from dimethyl terephthalate. The synthesis process involves six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Aplicaciones Científicas De Investigación
Computational and Experimental Investigations
A study explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, which, while not directly studying 5-Bromo-4-chloropyran-2-one, provides insights into the reactivity of closely related compounds. The research found that 4-chloro-2(H)-pyran-2-one undergoes thermal Diels-Alder cycloaddition with electron-deficient dienophiles, offering predictions about the regio- and stereoselectivity of these reactions, which could be relevant for understanding the behavior of brominated derivatives (Afarinkia, Bearpark, & Ndibwami, 2003).
Antibacterial and Antioxidant Applications
A new chiral BODIPY-based fluorescent compound containing a bromo-substituent was synthesized for biomedical applications. This study highlights the optical, antimicrobial, and antioxidant properties of the compound, revealing its potential as an active antibacterial and antioxidant candidate. The research also includes molecular docking, suggesting the compound's strong potential to inhibit bacterial target enzymes, which could have implications for the use of this compound derivatives in similar contexts (Alnoman et al., 2019).
Organic Synthesis and Material Science
Research on brominated trihalomethylenones demonstrated their utility as precursors for the synthesis of various substituted pyrazoles, showcasing a methodology that could be adapted for the synthesis of compounds involving this compound. This highlights the versatility of bromo-substituted compounds in organic synthesis, potentially offering a pathway to novel materials and chemicals (Martins et al., 2013).
Catalysis and Nanoparticle Formation
Another study focused on Palladium(II) complexes of pyrazolated thio/selenoethers , where 4-bromo-1-(2-chloroethyl)-1H-pyrazole played a key role. The research demonstrated the synthesis of complexes that acted as efficient pre-catalysts for Suzuki-Miyaura coupling reactions and facilitated the synthesis of palladium and selenium nanoparticles. This suggests potential applications of this compound in the development of catalytic systems and the synthesis of nanoparticles (Sharma et al., 2013).
Propiedades
IUPAC Name |
5-bromo-4-chloropyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-2-9-5(8)1-4(3)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQZODZXRVACCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=COC1=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)

![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)
